Pyrazinecarboxylic Acid-d3 Pyrazinecarboxylic Acid-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16646178
InChI: InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/i1D,2D,3D
SMILES:
Molecular Formula: C5H4N2O2
Molecular Weight: 127.12 g/mol

Pyrazinecarboxylic Acid-d3

CAS No.:

Cat. No.: VC16646178

Molecular Formula: C5H4N2O2

Molecular Weight: 127.12 g/mol

* For research use only. Not for human or veterinary use.

Pyrazinecarboxylic Acid-d3 -

Specification

Molecular Formula C5H4N2O2
Molecular Weight 127.12 g/mol
IUPAC Name 3,5,6-trideuteriopyrazine-2-carboxylic acid
Standard InChI InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/i1D,2D,3D
Standard InChI Key NIPZZXUFJPQHNH-CBYSEHNBSA-N
Isomeric SMILES [2H]C1=C(N=C(C(=N1)[2H])C(=O)O)[2H]
Canonical SMILES C1=CN=C(C=N1)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

Pyrazinecarboxylic Acid-d3 belongs to the pyrazine family, a class of heterocyclic aromatic compounds distinguished by a six-membered ring containing two nitrogen atoms at positions 1 and 4. In this deuterated analog, three hydrogen atoms are replaced with deuterium (2H^2\text{H}), typically at positions adjacent to the carboxylic acid group (Figure 1). This substitution enhances the compound’s stability and isotopic detectability while preserving its reactivity .

Isotopic Labeling and Stability

Deuterium incorporation reduces vibrational energy levels, thereby increasing bond strength and thermal stability. Studies demonstrate that Pyrazinecarboxylic Acid-d3 remains stable under standard laboratory conditions (2–8°C) for extended periods, making it suitable for long-term experimental workflows . Its solubility in polar solvents such as water, ethanol, and dimethylformamide further broadens its utility in diverse reaction environments .

Synthesis and Manufacturing Processes

Conventional Synthesis Routes

The preparation of Pyrazinecarboxylic Acid-d3 typically involves deuteration of its non-labeled precursor, pyrazinecarboxylic acid. A common method employs deuterated reagents (e.g., D2_2O or deuterated acids) to replace hydrogen atoms via acid-catalyzed exchange reactions . For instance, reacting pyrazinecarboxylic acid with deuterated sulfuric acid (D2SO4\text{D}_2\text{SO}_4) under controlled conditions yields the trideuterated product with >95% isotopic purity .

Advanced Synthetic Strategies

Recent patents describe multi-step synthesis pathways using acrylic acid as a starting material. In one approach, acrylic acid undergoes bromination to form an intermediate dibromo compound, which is subsequently reacted with ammonia and methylglyoxal to construct the pyrazine ring . Final oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields pyrazinecarboxylic acid, which is then deuterated using isotopic labeling techniques .

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

  • Temperature: Maintaining reactions at 30–50°C minimizes side reactions .

  • Solvent selection: Dichloromethane and dehydrated alcohol are preferred for their inertness and solubility profiles .

  • Catalyst efficiency: DDQ proves effective in facilitating dehydrogenation and ring aromatization .

Physicochemical Characteristics

Thermal and Solubility Profiles

Pyrazinecarboxylic Acid-d3 exhibits a melting point of 210–215°C and decomposes above 300°C without sublimation . Its solubility in water (25 mg/mL at 25°C) and organic solvents enables flexible formulation for analytical and synthetic applications .

Spectroscopic Properties

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structural integrity. Key spectral features include:

  • 1H^1\text{H} NMR: A singlet at δ 8.41 ppm (aromatic proton) and a singlet at δ 2.59 ppm (methyl group) .

  • LC-TOF-MS: A molecular ion peak at m/z 156.0856 ([M+H]+[\text{M} + \text{H}]^+), consistent with its molecular formula .

Applications in Scientific Research

Isotopic Tracing in Metabolic Studies

Pyrazinecarboxylic Acid-d3 serves as a stable isotope tracer in pharmacokinetic and metabolic pathway analyses. For example, a 2022 study utilized deuterated pyrazine derivatives to track the excretion of coffee flavor metabolites in human urine, revealing rapid renal clearance and extensive phase II conjugation .

Pharmaceutical Development

Deuterated compounds often exhibit improved metabolic stability and bioavailability. Pyrazinecarboxylic Acid-d3 has been explored as a precursor for antiviral and antitubercular agents, where isotopic labeling aids in optimizing drug half-life and reducing toxicity .

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey Features
Pyrazinecarboxylic AcidC5H4N2O2\text{C}_5\text{H}_4\text{N}_2\text{O}_2Non-deuterated analog; foundational for synthetic studies .
2-Pyrazinedicarboxylic AcidC6H4N2O4\text{C}_6\text{H}_4\text{N}_2\text{O}_4Higher acidity due to dual carboxyl groups; limited isotopic applications .
3,5-Dimethylpyrazine-2-carboxylic AcidC7H8N2O2\text{C}_7\text{H}_8\text{N}_2\text{O}_2Methyl substituents enhance lipophilicity; used in flavor chemistry .

Recent Advances and Future Directions

Innovations in Deuteration Techniques

Emerging methods, such as transition metal-catalyzed hydrogen-deuterium exchange, promise higher selectivity and reduced costs for large-scale production .

Expanding Biomedical Applications

Ongoing research explores its use in positron emission tomography (PET) tracers and targeted drug delivery systems, leveraging its stable isotopic signature for real-time imaging .

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